REACTION_CXSMILES
|
[C:1]([NH:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10][NH2:11]>O>[C:1]([NH:4][CH:5]([CH2:9][NH:11][CH3:10])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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0.31 g
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Type
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reactant
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Smiles
|
C(C)(=O)NC(C(=O)O)=C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess methylamine and water were evaporated under reduced pressure
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Type
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CUSTOM
|
Details
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was held under high vacuum overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
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Details
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The residue was recrystallized from a 1:1 v
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Type
|
ADDITION
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Details
|
v mixture of ether and methanol
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)CNC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |